molecular formula C19H18O4 B589333 Warfarin alcohol CAS No. 28392-96-3

Warfarin alcohol

Cat. No. B589333
CAS RN: 28392-96-3
M. Wt: 310.349
InChI Key: ZUJMMGHIYSAEOU-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

To a milky white suspension of 924 mg of commercially available warfarin in diethyl ether at 0° C. under an argon atmosphere is slowly added 125 mg of lithium aluminum hydride in portions. After 3 hours at 0° C. the reaction is warmed to room temperature. After 1 hour the mixture is re-cooled to 0° C. and slowly treated with 5 mL of water followed by 10 mL of 1N sodium hydroxide. After the bubbling ceases the layers are separated and the aqueous phase is washed with diethyl ether, acidified with 6 N hydrochloric acid, and repeatedly extracted with dichloromethane (methanol-chloroform co-solvents). The combined organic layers are dried (magnesium sulfate) and concentrated under reduced pressure. The residue is flash column chromatographed using 2% to 20% methanol in dichloromethane to afford 590 mg of a diastereomeric mixture of the title product as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH:5]([C:12]1[C:21](=[O:22])[O:20][C:19]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:13]=1[OH:23])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:3].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C(OCC)C>[OH:23][C:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[O:20][C:21](=[O:22])[C:12]=1[CH:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:4][CH:2]([OH:3])[CH3:1] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(C=1C=CC=CC1)C2=C(C=3C=CC=CC3OC2=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
125 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour the mixture is re-cooled to 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
the aqueous phase is washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with dichloromethane (methanol-chloroform co-solvents)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC2=CC=CC=C12)=O)C(CC(C)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.